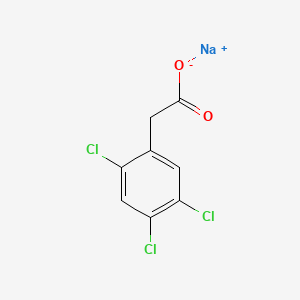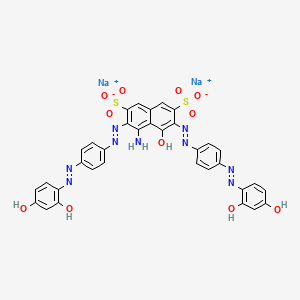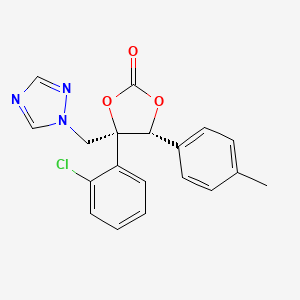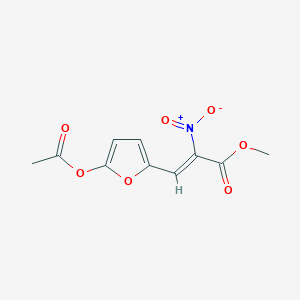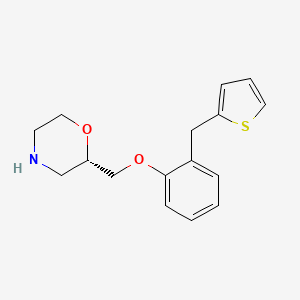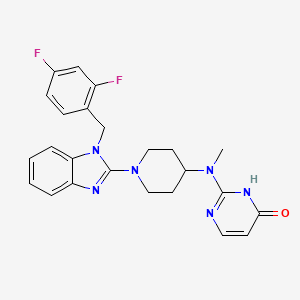
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the difluorophenyl group, and the attachment of the piperidinyl and pyrimidinone moieties. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have diverse biological activities and are used in various medicinal applications.
Triazoles: Known for their pharmacological potentials and used in the synthesis of various drugs.
Uniqueness
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
108612-71-1 |
|---|---|
Molecular Formula |
C24H24F2N6O |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[[1-[1-[(2,4-difluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H24F2N6O/c1-30(23-27-11-8-22(33)29-23)18-9-12-31(13-10-18)24-28-20-4-2-3-5-21(20)32(24)15-16-6-7-17(25)14-19(16)26/h2-8,11,14,18H,9-10,12-13,15H2,1H3,(H,27,29,33) |
InChI Key |
AETINDVDVLWKHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)F)F)C5=NC=CC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




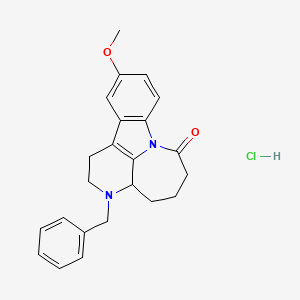
![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)
